molecular formula C20H20N2O B12892463 Oxazole, 4,5-diphenyl-2-piperidino- CAS No. 20503-73-5

Oxazole, 4,5-diphenyl-2-piperidino-

Cat. No.: B12892463
CAS No.: 20503-73-5
M. Wt: 304.4 g/mol
InChI Key: NAVVOYFFGOHKJL-UHFFFAOYSA-N
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Description

Oxazole, 4,5-diphenyl-2-piperidino- is a heterocyclic compound that contains an oxazole ring substituted with two phenyl groups and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-diphenyl-2-piperidino- typically involves the cyclization of appropriate precursors. One common method is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . This method is known for its mild reaction conditions and high yield of the desired oxazole product.

Industrial Production Methods

Industrial production of Oxazole, 4,5-diphenyl-2-piperidino- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-diphenyl-2-piperidino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield aryl-substituted oxazole derivatives .

Scientific Research Applications

Oxazole, 4,5-diphenyl-2-piperidino- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxazole, 4,5-diphenyl-2-piperidino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Properties

CAS No.

20503-73-5

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C20H20N2O/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(21-18)22-14-8-3-9-15-22/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

NAVVOYFFGOHKJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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